Conformational Constraint: Structural Differentiation from Linear Fmoc-Phe-OH
Fmoc-Tic-OH is explicitly described as a 'bridged analog of FMOC-L-phenylalanine' . In contrast to the flexible, linear side chain of phenylalanine, the Tic residue locks the α-amino group into a tetrahydroisoquinoline bicyclic system [1]. Substitution of L-Tic at position 2 in the tetrapeptide H-Tyr-Tic-Phe-Phe-OH produced high δ-receptor affinity (K_i^δ = 1.2 nM) and unprecedented δ-selectivity (K_i^μ / K_i^δ = 1410) [1]. This conformation-dependent selectivity is not achievable with linear Fmoc-Phe-OH at the equivalent position.
| Evidence Dimension | Receptor affinity and selectivity (δ vs. μ opioid receptors) |
|---|---|
| Target Compound Data | K_i^δ = 1.2 nM; Selectivity (K_i^μ / K_i^δ) = 1410 for H-Tyr-Tic-Phe-Phe-OH |
| Comparator Or Baseline | Flexible linear Phe-containing analogs; μ-agonist/δ-antagonist mixed profiles |
| Quantified Difference | Tic-containing peptide achieved 1410-fold δ-selectivity; flexible analogs lack this stereochemically defined functional dichotomy |
| Conditions | Radioligand binding assays using [³H]DAMGO (μ) and [³H]DSLET (δ); mouse vas deferens (MVD) functional assay |
Why This Matters
Researchers requiring δ-selective opioid antagonists must procure Fmoc-Tic-OH (L-Tic configuration); Fmoc-Phe-OH or Fmoc-D-Tic-OH will yield peptides with entirely different pharmacological profiles.
- [1] Salvadori S, et al. Differential stereochemical requirements of μ vs. δ opioid receptors for ligand binding and signal transduction. Proc Natl Acad Sci USA. 1992;89(24):11871-11875. View Source
